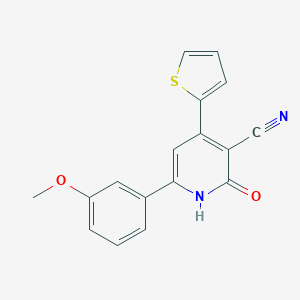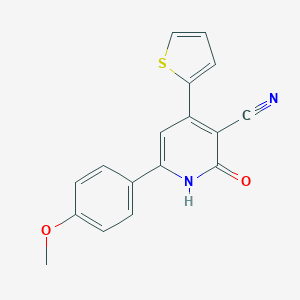![molecular formula C23H21FN4O4 B292105 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292105.png)
3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate exhibits potent anti-inflammatory and analgesic effects. Additionally, this compound has been found to have anticonvulsant properties and potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments is its potent anti-inflammatory and analgesic effects. However, a limitation of this compound is its potential toxicity and the need for further studies to determine its safety.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One potential direction is the development of this compound as a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential applications of this compound in the development of new drugs for the treatment of inflammatory and pain-related disorders should be explored.
In conclusion, 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a promising compound with potential applications in drug development. Its potent anti-inflammatory and analgesic effects, as well as its potential applications in the treatment of neurological disorders, make it an important area of study for the scientific community. Further research is needed to fully explore the potential of this compound and its future applications.
Métodos De Síntesis
The synthesis of 3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves the reaction of ethyl 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-carboxylate with 4-fluoroaniline in the presence of a catalyst such as triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Aplicaciones Científicas De Investigación
3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been studied extensively for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C23H21FN4O4 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
3-O-ethyl 6-O-methyl 5-(4-fluorophenyl)-7-methyl-1-phenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C23H21FN4O4/c1-4-32-22(30)20-26-28(17-8-6-5-7-9-17)23-25-14(2)18(21(29)31-3)19(27(20)23)15-10-12-16(24)13-11-15/h5-13,19H,4H2,1-3H3 |
Clave InChI |
JZROPLMZSHIVDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)F)C(=O)OC)C)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=C(C=C3)F)C(=O)OC)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)
![2-(4-methylpiperazino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292026.png)
![2-(diethylamino)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292027.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B292029.png)
![7-amino-9-(4-fluorophenyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292030.png)
![7-amino-6-oxo-9-(3,4,5-trimethoxyphenyl)-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292031.png)
![2-[[3-(ethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B292036.png)
![1-(4-chlorophenyl)-2-[[4-ethyl-5-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B292037.png)
![Ethyl 8-[(4-phenyl-1-piperazinyl)acetyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B292039.png)
![3-[(4-chlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292042.png)
![3-ethylsulfanyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B292043.png)
![9-Morpholin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B292044.png)